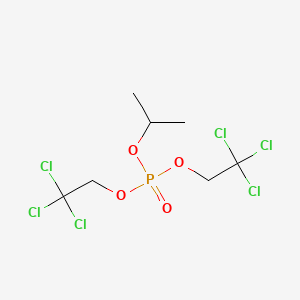
Propan-2-yl bis(2,2,2-trichloroethyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl bis(2,2,2-trichloroethyl) phosphate is a chemical compound known for its unique structure and properties. It is primarily used in various scientific research applications due to its reactivity and stability. The compound’s molecular formula is C9H15Cl6O4P, and it is often utilized in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl bis(2,2,2-trichloroethyl) phosphate typically involves the reaction of 2,2,2-trichloroethanol with phosphorus oxychloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2Cl3CCH2OH+POCl3→(Cl3CCH2O)2P(O)Cl+2HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl bis(2,2,2-trichloroethyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The trichloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphates.
Scientific Research Applications
Propan-2-yl bis(2,2,2-trichloroethyl) phosphate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of other chemical compounds.
Biology: Employed in the study of enzyme mechanisms and protein phosphorylation.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of propan-2-yl bis(2,2,2-trichloroethyl) phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphorylating agent, transferring its phosphate group to target molecules. This process is crucial in various biochemical pathways, including signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,2-trichloroethyl) phosphorochloridate
- Bis(2,2,2-trichloroethyl) phosphate
- Bis(2,2,2-trichloroethyl) phosphite
Uniqueness
Propan-2-yl bis(2,2,2-trichloroethyl) phosphate is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of its ability to undergo a wide range of chemical reactions and its applications in diverse scientific fields.
Properties
CAS No. |
62217-76-9 |
|---|---|
Molecular Formula |
C7H11Cl6O4P |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
propan-2-yl bis(2,2,2-trichloroethyl) phosphate |
InChI |
InChI=1S/C7H11Cl6O4P/c1-5(2)17-18(14,15-3-6(8,9)10)16-4-7(11,12)13/h5H,3-4H2,1-2H3 |
InChI Key |
MWLWHBXQICLYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















